2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
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Overview
Description
2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the 4-Methoxyphenyl Group: This step involves the substitution reaction where the 4-methoxyphenyl group is introduced.
Attachment of the 3-Fluorobenzylthio Group: This is usually done through a nucleophilic substitution reaction where the thiol group reacts with a 3-fluorobenzyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the quinazolinone core or the aromatic rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone may have various applications in scientific research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of other compounds or materials.
Mechanism of Action
The mechanism of action of 2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((3-Methylbenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
The presence of the 3-fluorobenzylthio group in 2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone may impart unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C22H17FN2O2S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H17FN2O2S/c1-27-18-11-9-17(10-12-18)25-21(26)19-7-2-3-8-20(19)24-22(25)28-14-15-5-4-6-16(23)13-15/h2-13H,14H2,1H3 |
InChI Key |
CRAGQLBFGWDXLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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